molecular formula C16H21N3OS B2983913 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 886914-52-9

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2983913
CAS No.: 886914-52-9
M. Wt: 303.42
InChI Key: PMFUAJBWSWCZHE-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety

Scientific Research Applications

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

Target of Action

The compound “1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a derivative of thiazole and piperazine . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the primary targets of this compound could be similar to those of its parent compounds.

Mode of Action

For instance, thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Thiazoles and piperazine derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The solubility of thiazole, a parent compound, in water, alcohol, and ether might give some insights into its potential bioavailability.

Result of Action

Based on the activities of its parent compounds, it can be inferred that it might have a variety of effects at the molecular and cellular levels .

Future Directions

Thiazole derivatives continue to be a subject of interest in medicinal chemistry research due to their diverse biological activities . Future research may focus on designing and developing new thiazole derivatives with improved efficacy and lesser side effects .

Preparation Methods

The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines

Comparison with Similar Compounds

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-4-14(20)18-7-9-19(10-8-18)16-17-15-12(3)11(2)5-6-13(15)21-16/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUAJBWSWCZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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